molecular formula C10H8O B1642317 Naphthalen-1(2h)-one CAS No. 57392-28-6

Naphthalen-1(2h)-one

Cat. No. B1642317
Key on ui cas rn: 57392-28-6
M. Wt: 144.17 g/mol
InChI Key: RZPFVRFSYMUDJO-UHFFFAOYSA-N
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Patent
US04492707

Procedure details

2-(1-imidazolyl)-3,4-dihydro-6-hydroxy-1(2H)-naphthalenone hydrobromide (1.35 g) was dissolved in water. The solution, basified with NaHCO3, extracted with CH2Cl2, dried and evaporated, gave 1.15 g of 2-(1-imidazolyl)-3,4-dihydro-6-hydroxy-1(2N)-naphthalenone.
Name
2-(1-imidazolyl)-3,4-dihydro-6-hydroxy-1(2H)-naphthalenone hydrobromide
Quantity
1.35 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br.N1([CH:7]2[CH2:16][CH2:15][C:14]3[C:9](=[CH:10][CH:11]=[C:12](O)[CH:13]=3)[C:8]2=[O:18])C=CN=C1.C([O-])(O)=O.[Na+]>O>[C:8]1(=[O:18])[C:9]2[C:14](=[CH:13][CH:12]=[CH:11][CH:10]=2)[CH:15]=[CH:16][CH2:7]1 |f:0.1,2.3|

Inputs

Step One
Name
2-(1-imidazolyl)-3,4-dihydro-6-hydroxy-1(2H)-naphthalenone hydrobromide
Quantity
1.35 g
Type
reactant
Smiles
Br.N1(C=NC=C1)C1C(C2=CC=C(C=C2CC1)O)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C1(CC=CC2=CC=CC=C12)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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